5-(furan-2-yl)-N-(1-methylpiperidin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-FURYL)-N-(1-METHYL-4-PIPERIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazolo[1,5-a]pyrimidine core, and a furan ring
Preparation Methods
The synthesis of 5-(2-FURYL)-N-(1-METHYL-4-PIPERIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, the introduction of the trifluoromethyl group, and the attachment of the furan and piperidyl groups. Common synthetic routes may involve:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: Radical trifluoromethylation is a common method, utilizing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Furan and Piperidyl Groups: These steps may involve nucleophilic substitution reactions or coupling reactions under specific conditions.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-(2-FURYL)-N-(1-METHYL-4-PIPERIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be susceptible to oxidation under certain conditions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, forming corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological activities are of interest, particularly in the development of new drugs targeting specific pathways or receptors.
Mechanism of Action
The mechanism by which 5-(2-FURYL)-N-(1-METHYL-4-PIPERIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrazolo[1,5-a]pyrimidine core may facilitate interactions with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. For example:
5-(2-FURYL)-N-(1-METHYL-4-PIPERIDYL)-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: Lacks the trifluoromethyl group, which may result in different pharmacological properties.
5-(2-FURYL)-N-(1-METHYL-4-PIPERIDYL)-7-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: Contains a chlorine atom instead of the trifluoromethyl group, potentially altering its reactivity and bioactivity.
The presence of the trifluoromethyl group in 5-(2-FURYL)-N-(1-METHYL-4-PIPERIDYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a key feature that distinguishes it from similar compounds, often enhancing its stability, lipophilicity, and biological activity .
Properties
Molecular Formula |
C18H18F3N5O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-(1-methylpiperidin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H18F3N5O2/c1-25-6-4-11(5-7-25)23-17(27)12-10-22-26-15(18(19,20)21)9-13(24-16(12)26)14-3-2-8-28-14/h2-3,8-11H,4-7H2,1H3,(H,23,27) |
InChI Key |
OQVUTAUUQXZDIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.